molecular formula C17H20N2O4S B4445872 N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide

N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide

Cat. No.: B4445872
M. Wt: 348.4 g/mol
InChI Key: UCDOEUNANILCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide, also known as ESI-09, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It was first synthesized by the research group of Dr. Nathanael Gray at Harvard Medical School in 2008. Since then, it has been extensively studied for its potential applications in cancer, inflammation, and neurological disorders.

Mechanism of Action

N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide binds to the active site of RAC1 and prevents its activation by GTP. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes such as proliferation, migration, and invasion. Inhibition of RAC1 has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the suppression of tumor growth. Inflammation is also reduced through the inhibition of cytokine production and immune cell infiltration. In neurological disorders, this compound has been shown to improve synaptic plasticity and memory formation.

Advantages and Limitations for Lab Experiments

N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide has shown promising results in preclinical studies, and there is potential for its use in the treatment of various diseases. Future research could focus on optimizing its pharmacokinetic properties to improve its effectiveness in vivo. It could also be tested in combination with other therapies to enhance its efficacy. Additionally, further studies could investigate its potential applications in other diseases such as cardiovascular disorders and autoimmune diseases.
In conclusion, this compound is a small molecule inhibitor that has shown potential for the treatment of various diseases. Its mechanism of action has been extensively studied, and it has been shown to have significant biochemical and physiological effects. While it has some limitations, its potential applications in the field of medicine make it an exciting area of research for the future.

Scientific Research Applications

N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide has been extensively studied for its potential applications in various diseases. It has been shown to inhibit the activity of a protein called RAC1, which is involved in cell signaling pathways. Inhibition of RAC1 has been linked to the suppression of tumor growth, reduction of inflammation, and improvement of neurological disorders.

Properties

IUPAC Name

N-(3-ethoxyphenyl)-4-(ethylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-23-16-7-5-6-15(12-16)18-17(20)13-8-10-14(11-9-13)19-24(21,22)4-2/h5-12,19H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDOEUNANILCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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